N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-2-29-18-10-8-16(9-11-18)19-14-20-22(28)25(12-13-26(20)24-19)15-21(27)23-17-6-4-3-5-7-17/h8-14,17H,2-7,15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHFHLGNUVCNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the integration of a pyrazolo[1,5-a]pyrazine core with an acetamide group and ethoxyphenyl substituents. Its molecular formula is with a molecular weight of approximately 396.46 g/mol .
Key Physical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3 |
| Molecular Weight | 396.46 g/mol |
| Hydrogen Bond Donor | 0 |
| Hydrogen Bond Acceptor | 4 |
| Rotatable Bond Count | 9 |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Reagents : Specific reagents such as solvents and catalysts are required to optimize yields.
- Techniques : Techniques like chromatography may be necessary for purification purposes.
- Reaction Conditions : The synthesis may require precise temperature control to minimize side reactions.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets, such as enzymes or receptors. The compound may modulate biological activity by binding to active sites or allosteric sites on these targets, influencing various biochemical pathways .
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological effects, including:
- Antihypoxic Activity : Studies have shown that related compounds demonstrate antihypoxic effects in vivo, suggesting potential applications in treating conditions related to oxygen deprivation .
- Anticancer Properties : Preliminary investigations into the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives indicate that they may inhibit tumor growth through various mechanisms .
Case Studies and Research Findings
- Study on Antihypoxic Effects :
- Anticancer Activity :
Applications and Future Perspectives
This compound has potential applications in various scientific fields:
- Medicinal Chemistry : The compound may serve as a lead structure for developing novel therapeutic agents targeting hypoxia-related diseases and cancer.
- Drug Development : Further research is warranted to explore its efficacy and safety profile in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the pyrazolo[1,5-a]pyrazine core and the acetamide side chain significantly influences molecular properties. Key comparisons include:
Key Observations :
- Lipophilicity : The 4-chlorophenyl analog (logP 3.5) is more lipophilic than the benzyl-substituted derivative (logP 2.7), likely due to the electron-withdrawing Cl group enhancing hydrophobic interactions .
- Cyclohexyl vs. Aromatic Groups : The cyclohexyl group in the target compound may balance lipophilicity and conformational flexibility compared to rigid aromatic substituents .
Core Heterocycle Modifications
- Pyrazolo[1,5-a]pyrimidine Analogs : Compounds like F-DPA and DPA-714 () replace the pyrazine core with pyrimidine, introducing fluorine substituents for radiolabeling applications. The pyrimidine core may enhance metabolic stability due to reduced ring strain compared to pyrazine .
- Triazolo[1,5-a]pyrazine Derivatives : highlights triazolo-pyrazine analogs with dichlorobenzyl groups, showing high melting points (201–245°C), indicative of strong crystalline packing driven by halogen interactions .
Q & A
Q. What synthetic methodologies are recommended for preparing N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide?
Methodological Answer: The compound can be synthesized via tandem Ugi–Huisgen reactions, leveraging cyclocondensation of pyrazine derivatives with α-chloroacetamides. Key steps include:
- Reaction Conditions : Reflux in dry toluene (4 mL) for 24 hours under reduced pressure .
- Purification : Recrystallization from methanol or ethanol yields pure crystals (typical yields: 95–98%) .
- Characterization : Confirm via H NMR (e.g., NH protons at δ 10.46 ppm) and elemental analysis (C, H, N within 0.3% of theoretical values) .
Q. Example Reaction Table
| Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pyrazine core + α-chloroacetamide | Toluene | 24 | Reflux | 98 |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- H NMR : Identifies tautomeric forms (e.g., amine/imine ratios via NH signals at δ 10.10–13.30 ppm) and aromatic protons (δ 7.27–7.75 ppm) .
- Mass Spectrometry (APCI) : Validates molecular weight (e.g., [M+H] peaks at m/z 526–546) .
- Elemental Analysis : Confirms purity (e.g., C: 61.60%, H: 5.55%, N: 13.30%) .
Q. How can computational tools predict the physicochemical properties of this compound?
Methodological Answer:
- PubChem Data : Use canonical SMILES or InChI keys to calculate logP, polar surface area, and hydrogen-bonding donors/acceptors .
- Density Functional Theory (DFT) : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .
- Molecular Dynamics Simulations : Study solvation effects in water or DMSO using GROMACS .
Advanced Research Questions
Q. How does tautomerism affect the stability and reactivity of this compound?
Methodological Answer:
- Tautomer Identification : Variable-temperature H NMR (e.g., -40°C to 60°C) resolves dynamic equilibrium between amine and imine forms (e.g., 50:50 ratio) .
- DFT Calculations : Compare relative energies of tautomers at the B3LYP/6-31G(d) level to predict dominant forms .
- Reactivity Implications : Imine forms may enhance electrophilicity at the pyrazine carbonyl, enabling nucleophilic substitutions .
Q. What strategies are effective for analyzing the crystal structure and hydrogen bonding networks?
Methodological Answer:
- X-ray Crystallography : Resolve space groups (e.g., monoclinic ) and hydrogen-bond motifs (e.g., N–H···O=C interactions) .
- Graph Set Analysis : Classify hydrogen-bond patterns (e.g., motifs) using Mercury software .
- Thermal Analysis : DSC/TGA identifies phase transitions correlated with hydrogen-bond stability .
Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., 4-ethoxyphenyl → 4-fluorophenyl) and assess antioxidant activity via DPPH assays (IC comparisons) .
- Molecular Docking : Screen against kinase targets (e.g., CDK2) using AutoDock Vina to prioritize synthetic targets .
- Statistical Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity with bioactivity .
Q. Example SAR Table
| Substituent (R) | IC (μM) | Target Protein |
|---|---|---|
| 4-Ethoxyphenyl | 12.5 | CDK2 |
| 4-Fluorophenyl | 8.2 | CDK2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
